molecular formula C18H22O4 B4915511 1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene

1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene

Cat. No.: B4915511
M. Wt: 302.4 g/mol
InChI Key: VJSDRNXFBPGSBK-UHFFFAOYSA-N
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Description

1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H22O4 It is a derivative of benzene, featuring methoxy and phenoxy groups attached to a butoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 4-(4-methoxyphenoxy)butanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced to form phenol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-3-[4-(4-methoxyphenoxy)propoxy]benzene
  • 1-methoxy-3-[4-(4-methoxyphenoxy)ethoxy]benzene
  • 1-methoxy-3-[4-(4-methoxyphenoxy)methoxy]benzene

Uniqueness

1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer butoxy chain compared to similar compounds may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-19-15-8-10-16(11-9-15)21-12-3-4-13-22-18-7-5-6-17(14-18)20-2/h5-11,14H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDRNXFBPGSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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